1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride a sigma(1) receptor agonist; structure in first source
Brand Name: Vulcanchem
CAS No.: 165377-44-6
VCID: VC0003414
InChI: InChI=1S/C23H32N2O2.ClH/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20;/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3;1H
SMILES: Array
Molecular Formula: C23H33ClN2O2
Molecular Weight: 405.0 g/mol

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride

CAS No.: 165377-44-6

Cat. No.: VC0003414

Molecular Formula: C23H33ClN2O2

Molecular Weight: 405.0 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride - 165377-44-6

Specification

CAS No. 165377-44-6
Molecular Formula C23H33ClN2O2
Molecular Weight 405.0 g/mol
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride
Standard InChI InChI=1S/C23H32N2O2.ClH/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20;/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3;1H
Standard InChI Key IWAWUADQLKNPLR-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl

Introduction

Chemical Identification and Structural Properties

Nomenclature and Molecular Composition

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (CAS: 165377-44-6) is a synthetic small molecule with the empirical formula C23H34Cl2N2O2 and a molecular weight of 441.4 g/mol . The compound’s IUPAC name is 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride, reflecting its piperazine backbone and aromatic substituents. Key synonyms include cutamesine dihydrochloride, SA-4503 dihydrochloride, and AGY94806 dihydrochloride .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number165377-44-6
Molecular FormulaC23H34Cl2N2O2
Molecular Weight441.4 g/mol
SMILES NotationCOC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl.Cl
InChIKeyXWOXAKBQEMQMFH-UHFFFAOYSA-N
PubChem CID9954941

Structural and Physicochemical Characteristics

The molecule comprises a central piperazine ring linked to a 3,4-dimethoxyphenethyl group at the 1-position and a 3-phenylpropyl chain at the 4-position. The dihydrochloride salt form enhances solubility and stability, critical for in vivo administration . Rotatable bonds (n=9) and methoxy substituents contribute to its conformational flexibility and membrane permeability, as evidenced by its activity in central nervous system (CNS) targets .

Pharmacological Profile and Mechanism of Action

σ1 Receptor Agonism

SA-4503 exhibits high affinity for σ1 receptors (Ki = 17.4 nM), which are implicated in neuroplasticity, calcium signaling, and NMDA receptor modulation . σ1 receptors localize to the endoplasmic reticulum and mitochondrial-associated membranes, where they chaperone ion channels and neurotransmitter systems. Agonism at these receptors potentiates NMDA receptor function by increasing the surface expression of NR1 subunits, a mechanism critical for synaptic plasticity and cognitive function .

Antidepressant-Like Effects in Preclinical Models

In olfactory bulbectomized (OB) rats—a model of depression—SA-4503 (1–3 mg/kg, intraperitoneal) reversed behavioral deficits across multiple paradigms :

  • Open-Field Test: Normalized hyperlocomotion (a proxy for psychomotor agitation) at 3 mg/kg .

  • Sexual Behavior Test: Restored mating frequency and reduced latency to mount, outperforming the tricyclic antidepressant desipramine .

  • Fear Conditioning: Improved both cued and contextual fear memory, suggesting enhanced hippocampal-amygdala circuitry function .

These effects were abolished by co-administration of the σ1 antagonist NE-100 or the NMDA receptor antagonist MK-801, confirming dual dependency on σ1 and NMDA pathways .

Neurochemical Correlates

Western blot analyses revealed that SA-4503 normalized OB-induced reductions in NR1 subunit expression in the prefrontal cortex (PFC), hippocampus, and amygdala—regions central to mood regulation and cognition . Notably, NR2A and NR2B subunits remained unaffected, highlighting the specificity of NR1 modulation .

HazardPrecautionary Action
Skin ContactWear gloves and protective clothing.
Eye ExposureUse safety goggles or face shield.
InhalationHandle in a well-ventilated area.
StorageKeep in a cool, dry place away from light.

First Aid Measures

  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

  • Eye Contact: Rinse cautiously with water for several minutes; consult an ophthalmologist .

Research Applications and Future Directions

Neuroprotective and Cognitive Effects

By enhancing NR1 subunit expression, SA-4503 may mitigate NMDA receptor hypofunction observed in neurodegenerative disorders such as Alzheimer’s disease. Preclinical studies should explore its effects on amyloid-β toxicity and tau hyperphosphorylation.

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